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molecular formula C8H8Cl2N2O B8600992 2-(2,3-Dichlorophenoxy)acetamidine

2-(2,3-Dichlorophenoxy)acetamidine

Cat. No. B8600992
M. Wt: 219.06 g/mol
InChI Key: QCUOSZDWAPHJOJ-UHFFFAOYSA-N
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Patent
US05270465

Procedure details

8.0 g (0.031 mole) of 2-(2,3-dichlorophenoxy)-acetamidine hydrochloride are suspended in sodium hydroxide solution and extracted with chloroform. The organic extract is concentrated to dryness under reduced pressure. The solid residue is washed with hexane and dried; it is used in the next step without further purification. Yld: 6.7 g (98%), m.p. 104°-108° C.
Name
2-(2,3-dichlorophenoxy)-acetamidine hydrochloride
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[C:13]([Cl:14])=[CH:12][CH:11]=[CH:10][C:4]=1[O:5][CH2:6][C:7]([NH2:9])=[NH:8]>[OH-].[Na+]>[Cl:2][C:3]1[C:13]([Cl:14])=[CH:12][CH:11]=[CH:10][C:4]=1[O:5][CH2:6][C:7]([NH2:9])=[NH:8] |f:0.1,2.3|

Inputs

Step One
Name
2-(2,3-dichlorophenoxy)-acetamidine hydrochloride
Quantity
8 g
Type
reactant
Smiles
Cl.ClC1=C(OCC(=N)N)C=CC=C1Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated to dryness under reduced pressure
WASH
Type
WASH
Details
The solid residue is washed with hexane
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
it is used in the next step without further purification

Outcomes

Product
Name
Type
Smiles
ClC1=C(OCC(=N)N)C=CC=C1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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